molecular formula C10H13N5O5 B1665527 Adenosine N1-oxide CAS No. 146-92-9

Adenosine N1-oxide

Cat. No. B1665527
CAS RN: 146-92-9
M. Wt: 283.24 g/mol
InChI Key: QHFLZHVITNUFMV-KQYNXXCUSA-N
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Description

Adenosine N1-oxide (ANO) is a naturally occurring molecule found in royal jelly . It is an oxidized product of adenosine at the N1 position of the adenine base moiety . It has been reported to inhibit the secretion of inflammatory mediators by activated macrophages and reduce lethality in lipopolysaccharide (LPS)-induced endotoxin shock .


Molecular Structure Analysis

Adenosine N1-oxide has a molecular formula of C10H13N5O5 and a molecular weight of 283.24072 g/mol . The molecule contains a total of 35 bonds, including 22 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, and 10 aromatic bonds . It also includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .


Chemical Reactions Analysis

Adenosine N1-oxide has been found to inhibit the secretion of inflammatory mediators by activated macrophages and reduce lethality in lipopolysaccharide (LPS)-induced endotoxin shock . This suggests that it may have potential anti-inflammatory effects.


Physical And Chemical Properties Analysis

Adenosine N1-oxide has a molecular formula of C10H13N5O5 and a molecular weight of 283.24072 g/mol . The molecule contains a total of 35 bonds, including 22 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, and 10 aromatic bonds .

Scientific Research Applications

1. Impact on Nucleic Acid Synthesis

Adenosine N1-oxide has been studied for its effects on nucleic acid synthesis. In research conducted by Frederiksen et al. (1968), it was found that this compound, when phosphorylated to AMP N1-oxide and ATP N1-oxide, inhibits the incorporation of thymidine-3H and 32P into DNA in Ehrlich ascites tumor cells. Interestingly, the incorporation of 32P and uridine-3H into RNA was not inhibited by this analog. This differential effect suggests a specific action on DNA synthesis mechanisms, which could have implications in cancer research and therapy (Frederiksen, Jorgensen, Rasmussen, & Tonnesen, 1968).

2. Antiviral Properties

Adenosine N1-oxide has shown potent antiviral properties, especially against vaccinia virus. Kane and Shuman (1995) discovered that this compound inhibits vaccinia virus replication by blocking the translation of viral early mRNAs. They found that while viral DNA replication and late protein synthesis were blocked, cellular protein synthesis remained unaffected. This selective inhibition of viral gene expression at the translation level suggests a novel antiviral mechanism and highlights the potential of Adenosine N1-oxide in antiviral drug development (Kane & Shuman, 1995).

3. Neurite Outgrowth and Cell Differentiation

A unique application of Adenosine N1-oxide is in the field of neurobiology. Hattoriet al. (2007) identified that AMP N1-oxide, a derivative of Adenosine N1-oxide, induces neurite outgrowth from rat pheochromocytoma PC12 cells. This compound stimulates the phosphorylation of cAMP/calcium-response element-binding protein (CREB) and mitogen-activated protein kinase (MAPK), playing a key role in neuronal differentiation. Interestingly, this effect is mediated through adenosine A2A receptor-mediated PKA signaling, independent of MAPK activation. The research points towards potential applications in neuroregenerative medicine and the study of neural development (Hattori, Nomoto, Fukumitsu, Mishima, & Furukawa, 2007).

4. DNA Damage Measurement

Adenosine N1-oxide also plays a role in the study of DNA damage. Signorini, Molko, and Cadet (1998) developed an immunological assay using polyclonal antibodies to adenine N1-oxide for rapid evaluation of DNA exposed to oxidative stress. This method provides a tool for measuring specific DNA lesions, aiding in the understanding of DNA damage and repair mechanisms under oxidative conditions (Signorini, Molko, & Cadet, 1998).

5. Cardiovascular Research

In cardiovascular research, adenosine N1-oxide has been studied for its effects on nitric oxide synthesis in vascular smooth muscle cells. Ikeda et al. (1997) found that adenosine enhances nitric oxide synthesis in these cells when stimulated by interleukin-1 beta. This suggests a role for adenosine N1-oxide in modulating vascular functions and could have implications in the treatment of cardiovascular diseases (Ikeda, Kurosaki, Ohya, & Shimada, 1997).

Safety And Hazards

When handling Adenosine N1-oxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(1-hydroxy-6-iminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-8-5-9(13-3-15(8)19)14(2-12-5)10-7(18)6(17)4(1-16)20-10/h2-4,6-7,10-11,16-19H,1H2/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFLZHVITNUFMV-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN(C2=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CN(C2=N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adenosine N1-oxide

CAS RN

146-92-9
Record name Adenosine N1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Adenosine N1-oxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3CSJ5RMU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
589
Citations
K Kohno, E Ohashi, O Sano, H Kusano, T Kunikata… - Journal of …, 2015 - Springer
… Here, we examined adenosine N1-oxide (ANO), which is found in royal jelly. ANO is an oxidized product of adenosine at the N1 position of the adenine base moiety. We found that it is …
Number of citations: 14 link.springer.com
E Ohashi, K Kohno, N Arai, A Harashima… - Biological and …, 2019 - jstage.jst.go.jp
… Previously, we reported that adenosine N1-oxide (ANO), which is found in royal jelly, inhibited the secretion of inflammatory mediators by activated macrophages and reduced lethality …
Number of citations: 21 www.jstage.jst.go.jp
EM Kane, S Shuman - Journal of virology, 1995 - Am Soc Microbiol
… Adenosine N1-oxide (ANO) is a potent and highly selective … Adenosine N1-oxide triphosphate (ANO-TP), the predominant … Adenosine N1-oxide (ANO) is a highly selective inhibitor of …
Number of citations: 20 journals.asm.org
G Jebeleanu, NG Ty, HH Mantsch… - Proceedings of the …, 1974 - National Acad Sciences
The modified adenine nucleotides ATP-NO, ADP-NO, and AMP-NO were tested as potential substrates and/or inhibitors of mitochondrial phosphotransferases. ADP-NO is not …
Number of citations: 12 www.pnas.org
M MacCoss, EK Ryu, RS White… - The Journal of Organic …, 1980 - ACS Publications
… show characteristic adenosine N1-oxide UV spectra32 and also exhibit absorbances in the IR spectra at 1495 cm"1. Examination of the NMR chemical shift data (Table II) for the A^-…
Number of citations: 38 pubs.acs.org
S FREDERIKSEN, AØ JØRGENSEN… - Molecular …, 1968 - ASPET
Adenosine N 1 -oxide is phosphorylated by Ehrlich ascites tumor cells to AMP N 1 -oxide and ATP N 1 -oxide. In Ehrlich cells incubated with adenosine N 1 -oxide the incorporation of …
Number of citations: 13 molpharm.aspetjournals.org
Y Jafari-Khataylou, S Kazemi-Darabadi… - Veterinary Research …, 2023 - ncbi.nlm.nih.gov
… In this survey, we studied the effect of adenosine N1-oxide (ANO) and pioglitazone on rats with cecal ligation and … Adenosine N1-oxide showed stronger and more effective effects. …
Number of citations: 0 www.ncbi.nlm.nih.gov
CA Krauth, AT Shortnacy, JK Montgomery… - Nucleosides & …, 1989 - Taylor & Francis
The antiviral activity of adenosine-N1-oxide (1) and a variety of substituted 1-(benzyloxy) adenosines (2) has been re-investigated and significant in vitro activity vs. Vaccinia virus …
Number of citations: 7 www.tandfonline.com
S Kazemi-Darabadi, S Ahmadiafshar - papers.ssrn.com
… On the other hand, adenosine N1-oxide (ANO) is an oxidized product of adenosine in … In the present study, we clarified the effects of pioglitazone and adenosine N1-oxide on the rat …
Number of citations: 0 papers.ssrn.com
AL Khandazhinskaya, EA Shirokova… - Collection of …, 2006 - cccc.uochb.cas.cz
… Of the tested compounds, adenosine N1-oxide (1) and some of its N1-benzyloxy derivatives … Kane and Shuman7 showed that adenosine N1-oxide inhibits vaccinia virus replication in …
Number of citations: 15 cccc.uochb.cas.cz

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